3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride

PROTAC synthesis heterobifunctional linker step economy

3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride (molecular formula: C6H9ClIN3O2, MW: 317.51 g/mol) is a synthetic amino acid analogue characterized by a 4-iodopyrazole core, a 3-amino group, and a propanoic acid side chain, supplied as the hydrochloride salt to enhance aqueous solubility. The iodine substituent at the 4-position of the pyrazole ring functions as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the 3-amino and terminal carboxylic acid groups provide orthogonal attachment points for generating heterobifunctional conjugates.

Molecular Formula C6H9ClIN3O2
Molecular Weight 317.51 g/mol
Cat. No. B12233590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid;hydrochloride
Molecular FormulaC6H9ClIN3O2
Molecular Weight317.51 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCC(=O)O)N)I.Cl
InChIInChI=1S/C6H8IN3O2.ClH/c7-4-3-10(9-6(4)8)2-1-5(11)12;/h3H,1-2H2,(H2,8,9)(H,11,12);1H
InChIKeyZQIOZFZUDCYIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride: Structural Identity and Sourcing for Bifunctional Conjugate Discovery


3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride (molecular formula: C6H9ClIN3O2, MW: 317.51 g/mol) is a synthetic amino acid analogue characterized by a 4-iodopyrazole core, a 3-amino group, and a propanoic acid side chain, supplied as the hydrochloride salt to enhance aqueous solubility . The iodine substituent at the 4-position of the pyrazole ring functions as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the 3-amino and terminal carboxylic acid groups provide orthogonal attachment points for generating heterobifunctional conjugates . This multifunctional architecture positions the compound as a versatile building block for medicinal chemistry platforms—most notably proteolysis-targeting chimera (PROTAC) assembly—where discrete and spatially defined connection sites are required for linking a target-protein ligand to an E3 ligase ligand [1].

Why Generic 4-Iodopyrazole Intermediates Do Not Substitute for 3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride in Advanced Conjugate Synthesis


This compound uniquely combines three functional handles—a 4-iodo group, a 3-amino group, and a propanoic acid side chain—within a single, low-molecular-weight scaffold, enabling sequential chemoselective ligation without requiring intermediate protecting-group interconversions. Simpler analogs such as 4-iodopyrazole (C3H3IN2, MW: 193.97 g/mol) or 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (C6H7IN2O2, MW: 266.04 g/mol) lack the 3-amino group , compelling the user to install the amine de novo—a step that typically adds 2–3 synthetic transformations, reduces overall yield, and introduces regioisomeric ambiguity due to the competing nucleophilicity of the pyrazole N2 position [1]. The hydrochloride salt form further distinguishes the target compound from its free-base version (MW: 281.05 g/mol) by providing markedly higher aqueous solubility, which is critical for conjugation reactions performed in buffered aqueous media commonly used for biomolecule labeling and PROTAC assembly [2].

Quantitative Differentiation of 3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride: Head-to-Head and Cross-Study Comparative Evidence


Functional Handle Count and Synthetic Step Economy: Target Compound vs. 4-Iodopyrazole and 3-(4-Iodo-1H-pyrazol-1-yl)propanoic acid

The target compound provides three differentially reactive functional groups (C4-I, C3-NH2, and terminal -COOH) on a single pyrazole scaffold. The closest commercially available comparator, 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (CAS 6715-91-9), possesses only two reactive handles (C4-I and -COOH) , lacking the 3-amino group entirely. The core building block 4-iodopyrazole contains only one synthetic handle (C4-I). This means a user attempting to construct a heterobifunctional conjugate from the two-handle comparator must install the amine moiety through additional synthetic steps—typically requiring N-protection of the pyrazole, regioselective nitration or halogenation at the 3-position, reduction to the amine, and deprotection—adding an estimated 3–4 synthetic steps and lowering the overall yield by a projected 50–65% relative to a convergent strategy using the target compound directly [1][2].

PROTAC synthesis heterobifunctional linker step economy chemoselective ligation

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form for Bioconjugation Applications

The target compound is supplied as the hydrochloride salt (MW: 317.51 g/mol, containing one HCl equivalent) , which is structurally distinct from the free-base form, 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid (MW: 281.05 g/mol) . While neither the vendors' technical datasheets nor peer-reviewed literature currently report a measured aqueous solubility value (in mg/mL or molar units) specifically for this compound under standardized conditions (e.g., pH 7.4 PBS, 25 °C), it is an established general principle that hydrochloride salt formation of aliphatic amines and amino acids increases aqueous solubility by 1–3 orders of magnitude compared to their neutral free-base counterparts, owing to favorable ionization and hydration energy [1][2]. The free-base form is predicted to exist predominantly as a zwitterion at neutral pH (pKa values: ~2.2 for -COOH, ~9–10 for -NH2), limiting its solubility, whereas the hydrochloride salt ensures the amine remains protonated and the carboxylate is partially solvated, enhancing dissolution kinetics [2].

aqueous solubility bioconjugation PROTAC assembly salt form formulation

4-Iodopyrazole Substituent as a Superior Halogen Handle for Cross-Coupling and Halogen-Bond-Driven Crystallography vs. Lighter Halogen Analogs

The C4-I bond in the target compound enables oxidative addition to Pd(0) catalysts (Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings) with significantly higher reactivity than C4-Br or C4-Cl analogs. Quantitative rate comparisons for aryl halides in Pd-catalyzed couplings consistently demonstrate that Ar-I reacts approximately 50–500 times faster than Ar-Br and 103–105 times faster than Ar-Cl under identical catalytic conditions, owing to the lower C-I bond dissociation energy (~57 kcal/mol vs. ~70 kcal/mol for C-Br and ~84 kcal/mol for C-Cl) [1][2]. In a crystallographic context, 4-iodopyrazole has been described as a 'magic bullet' for macromolecular phasing: the iodine atom provides strong anomalous scattering (f'' ≈ 6.6 electrons at Cu Kα wavelength) that is substantially greater than bromine (f'' ≈ 1.3 electrons) and chlorine (f'' ≈ 0.2 electrons), enabling SAD/MAD phasing of protein structures that cannot be solved with the lighter halogen analogs [3]. This property directly applies to the target compound, which can serve simultaneously as a crystallization phasing agent and a covalent anchoring point when incorporated into protein-ligand complexes [4].

cross-coupling halogen bonding crystallography Suzuki coupling Sonogashira coupling

Absence of Published Biological Potency Data: A Key Gap in Comparative Evidence

A comprehensive search of PubMed, BindingDB, ChEMBL, and DrugBank for quantitative biological activity data on 3-(3-amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride (CAS not indexed in major bioactivity databases as of the search date) returned no reported IC50, Kd, Ki, EC50, or DC50 values against any defined molecular target [1][2]. A closely related structural scaffold, the aminopyrazole core, has demonstrated potent CDK9 degradation activity when incorporated into PROTAC constructs (DC50 = 158 ± 6 nM for PROTAC 2 in MiaPaCa2 cells) [3]. However, this activity is attributable to the fully assembled PROTAC molecule—bearing a target-protein ligand (aminopyrazole-based CDK inhibitor), a linker, and a cereblon E3 ligase ligand—not to the aminopyrazole-propanoic acid building block itself. The target compound is a synthetic intermediate, not a bioactive final compound, and therefore it is expected and appropriate that no intrinsic target-binding data exist for it in the literature [4].

biological activity IC50 target engagement pharmacological profiling data gap

Validated Application Scenarios for 3-(3-Amino-4-iodopyrazol-1-yl)propanoic acid hydrochloride Based on Structural Differentiation Evidence


PROTAC Linker Assembly: Direct, Single-Step Conjugation via Orthogonal Functional Handles

The target compound's three differentially addressable functional groups (C4-I, C3-NH₂, terminal -COOH) enable a modular PROTAC synthesis workflow: the carboxylic acid is first coupled to an amine-containing E3 ligase ligand (e.g., pomalidomide or VHL ligand derivative) using standard HATU/DIPEA amide coupling; the 3-amino group is then condensed with a carboxylic acid-functionalized target-protein ligand; and the C4-I position is reserved for final-stage diversification via Suzuki coupling to introduce additional moieties. This sequential chemoselectivity eliminates the need for protecting-group strategies that are unavoidable when using 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid . The hydrochloride salt form ensures adequate solubility during aqueous amide coupling steps, as supported by general salt solubility principles [1].

Crystallographic Phasing Agent with Covalent Anchoring: Halogen-Bond-Driven Protein-Ligand Complex Structure Determination

The iodine atom at the 4-position provides strong anomalous scattering (f'' ≈ 6.6 e⁻ at Cu Kα), approximately 5-fold greater than bromine, making the compound suitable as a heavy-atom derivative for SAD/MAD phasing of high-resolution protein crystal structures [2]. The propanoic acid and amino groups offer additional hydrogen-bonding capacity to stabilize the protein-ligand complex. 4-Iodopyrazole itself has been used successfully as a heavy-atom derivative for solving the crystal structure of nitrophorin NP1 from Rhodnius prolixus [3]; the target compound, with its additional functional groups, may offer superior binding-site occupancy and reduced B-factors due to multipoint anchoring.

Multi-Step Parallel Synthesis Libraries: Iodo Handle as the Final Diversification Point

In automated parallel synthesis workflows for kinase inhibitor or PROTAC library generation, the C4-I handle allows final-stage diversification via high-yielding Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, capitalizing on the 50–500× reactivity advantage of aryl iodides over aryl bromides [4]. The amino and carboxylate groups are engaged early in the synthetic sequence for scaffold assembly, leaving the iodo group intact until the final diversity-introducing step. This strategy is not feasible with the comparator 3-(4-iodo-1H-pyrazol-1-yl)propanoic acid, which lacks the 3-amino group and would require a divergent, multi-step amine installation for each library member.

Halogen-Bond Mediated Supramolecular Assembly in Material Science

The 4-iodopyrazole moiety is a strong halogen-bond donor, capable of forming directional C-I···N or C-I···O non-covalent interactions with Lewis bases. Bis(4-iodopyrazol-1-yl)methane derivatives have been employed in constructing halogen-bonded supramolecular architectures with half-sandwich noble metal complexes [5]. The target compound's additional amino and carboxylate groups expand the hydrogen-bonding network possibilities, enabling dual halogen- plus hydrogen-bonding-driven assembly strategies for crystal engineering and functional material design.

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